NP-C86 was developed as part of research efforts aimed at targeting noncoding RNAs for therapeutic purposes. It falls under the classification of small molecule compounds that interact specifically with RNA, making it a member of the growing field of RNA-targeted therapeutics. Its design is based on the need for agents that can modulate RNA stability and function without causing cytotoxic effects, which is a significant advantage in therapeutic applications .
The precise conditions (such as temperature, solvent choice, and reaction times) are critical for optimizing yield and ensuring the desired molecular structure is achieved .
NP-C86 has a well-defined molecular structure characterized by its ability to form stable interactions with RNA. Although specific structural data such as X-ray crystallography or NMR spectra are not readily available, it is known that NP-C86 contains aromatic rings that facilitate stacking interactions with nucleic acid bases. This structural feature is crucial for its binding affinity to GAS5.
NP-C86 primarily engages in non-covalent interactions with GAS5, which include:
These interactions prevent the recruitment of up-frameshift protein 1, thus stabilizing GAS5 within the cellular environment. The compound does not participate in traditional chemical reactions but instead alters the biochemical pathways associated with RNA metabolism .
The mechanism by which NP-C86 exerts its effects involves several key steps:
While detailed physical properties such as boiling point or melting point are not extensively documented for NP-C86, some general characteristics include:
Chemical properties are primarily defined by its interaction capabilities with nucleic acids rather than traditional reactivity profiles .
NP-C86 holds significant promise in various scientific applications:
NP-C86 exerts its primary therapeutic effect by selectively disrupting the nonsense-mediated decay (NMD) pathway, a conserved RNA quality-control mechanism that degrades transcripts with premature termination codons (PTCs). LncRNA GAS5 contains a PTC in its final exon (exon 12), marking it for rapid degradation by the NMD machinery. UPF1, an RNA helicase essential for NMD initiation, binds to the 3′-region of GAS5 and recruits decay complexes [1] [3].
NP-C86 inhibits this process by competitively binding to a structural motif in the 3′ terminus of GAS5, sterically hindering UPF1’s access. Biochemical assays confirm NP-C86 reduces UPF1-GAS5 binding affinity by >80%, stabilizing GAS5 transcripts [1]. Consequently, GAS5 half-life increases from 1.5 hours to >6 hours in adipocytes, elevating its steady-state levels [1] [3]. This mechanism is distinct from broad NMD inhibitors, as NP-C86 specifically targets GAS5-UPF1 interactions without globally impairing NMD function [2].
Table 1: NP-C86-Mediated Disruption of NMD Components
NMD Component | Role in GAS5 Degradation | Effect of NP-C86 |
---|---|---|
UPF1 | Binds GAS5 3′ terminus; recruits decay machinery | Binding affinity reduced by >80% |
UPF2 | Stabilizes UPF1-RNA complex; activates decay | Indirectly disrupted due to UPF1 inhibition |
SMG1 | Phosphorylates UPF1 to initiate decay | No direct effect |
GAS5 PTC (exon 12) | Marks transcript for NMD | Shielded by NP-C86 binding |
The high-affinity interaction between NP-C86 and GAS5 is governed by RNA structural specificity and dynamic bonding. Molecular docking simulations reveal NP-C86 binds a stem-loop structure in the 3′ conserved region of GAS5 (nucleotides 650–761) with a Glide score (G-score) of −9.2 kcal/mol, indicating robust binding energy [5]. Key interactions include:
Molecular dynamics (MD) simulations over 100 ns demonstrate NP-C86 binding induces minimal root-mean-square deviation (RMSD < 1.8 Å), maintaining GAS5 conformational stability while preventing UPF1-induced unwinding. This “protective” binding preserves GAS5’s functional domains for downstream interactions (e.g., glucocorticoid receptor binding) [5] [9].
Table 2: Structural Metrics of NP-C86-GAS5 Binding
Parameter | Value | Functional Implication |
---|---|---|
Docking G-score | −9.2 kcal/mol | High-affinity binding |
Hydrogen bonds | 5 | Sequence-specific recognition |
RMSD (100 ns MD) | <1.8 Å | Complex stability |
Binding site | Stem-loop (nt 650–761) | Shields PTC and UPF1 interface |
NP-C86 elevates GAS5 expression in a tissue-selective manner, attributed to variations in cellular uptake, NMD activity, and GAS5 basal expression. In vivo studies in diabetic mice show:
Dose-response relationships reveal adipose tissue requires higher NP-C86 concentrations due to elevated UPF1 expression and NMD flux. Conversely, renal and neural tissues (e.g., hippocampus) show near-maximal GAS5 elevation at lower doses, suggesting enhanced compound bioavailability or reduced NMD efficiency [3] [5] [9].
Table 3: Tissue-Specific GAS5 Upregulation by NP-C86
Tissue | GAS5 Fold-Change (200 ng/kg) | GAS5 Fold-Change (500 ng/kg) | GAS5 Fold-Change (1 μg/kg) |
---|---|---|---|
Adipose | 1.4x | 2.8x* | 3.1x* |
Kidney | 2.6x* | 2.7x* | 2.9x* |
Spleen | 2.5x* | 2.6x* | 2.8x* |
Heart | 1.6x | 1.9x* | 1.8x* |
Hippocampus | 2.1x* | 2.3x* | 2.5x* |
Liver | 1.1x | 1.2x | 1.3x |
*Statistically significant (p<0.05) vs. untreated controls.
Stabilized GAS5 directly enhances insulin receptor (IR) expression via chromatin-level and post-transcriptional mechanisms:
Consequently, NP-C86-treated diabetic adipocytes show 2.7-fold higher IR protein levels and restored insulin signaling (evidenced by 3-fold increased Akt phosphorylation). RNA-seq of adipose tissue from NP-C86-treated mice confirms upregulation of insulin pathway genes (e.g., IRS1, GLUT4, PI3K) and metabolic pathways (e.g., oxidative phosphorylation, glycolysis) [1] [3].
Beyond metabolic regulation, NP-C86-mediated GAS5 stabilization modulates glucocorticoid receptor (GR) activity. GAS5 contains a glucocorticoid response element (GRE)-mimetic sequence that competitively binds GR, preventing its nuclear translocation and transactivation of pro-inflammatory genes [5] [9].
In neurons, NP-C86 increases GAS5 levels by 2.5-fold, leading to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: